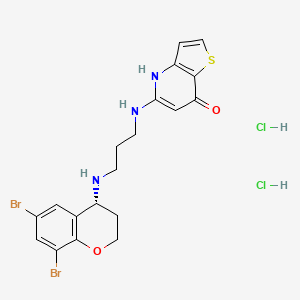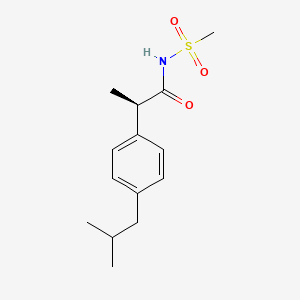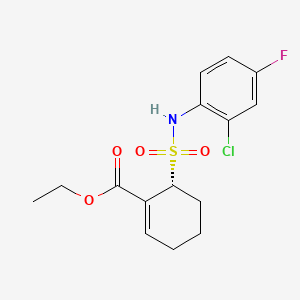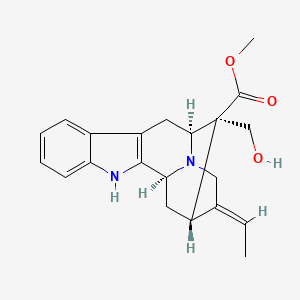
Akuammidine
Vue d'ensemble
Description
Rhazin Scarhide is a Force affinity legendary character from the Lizardmen faction in the game “Raid: Shadow Legends”. He was added as a permanent fusion character and is considered a fantastic opportunity for everyone to gain an amazing legendary character . He is a versatile champion who can serve as a defensive tank, a hard-hitting turn meter dropping AOE damage dealer in Arena, or a high sustained damage dealer in Clan Boss .
Skills Rhazin Scarhide has several skills, including an A2 that drops a single enemy’s defense and puts weaken on them, making your whole team hit them harder . In most situations, players would take Giant Slayer as his top-tier mastery, but in Arena, you can change it up and take Helmsmasher and nuke hard with his A3 .
Applications De Recherche Scientifique
Profil de la composition en alcaloïdes d'Alstonia scholaris
L'akuammidine est l'un des huit alcaloïdes caractérisés et quantifiés dans une étude portant sur les alcaloïdes présents dans les feuilles, les tiges, les écorces des troncs, les fruits et les fleurs d'Alstonia scholaris . L'étude a révélé que la teneur en alcaloïdes est spécifique aux tissus, illustrant l'effet de l'organisation des tissus végétaux sur la production d'alcaloïdes chez A. scholaris . Les résultats suggèrent que la meilleure partie pour obtenir des alcaloïdes est l'écorce du tronc, car elle contient 7 alcaloïdes .
Synthèse collective d'alcaloïdes de type sarpagine-ajmaline-koumine
L'this compound est l'un des 14 alcaloïdes naturels synthétisés dans une étude qui a développé une approche unifiée pour la synthèse asymétrique des alcaloïdes de type sarpagine-ajmaline-koumine . Cette étude est importante car elle a permis de réaliser la synthèse de l'this compound pour la première fois .
Activité antipaludique
L'this compound a été évaluée pour son activité antipaludique contre P. falciparum . Le composé a montré une inhibition modérée de 32,6 % à 10 µg/mL , indiquant son utilisation potentielle dans le traitement du paludisme.
Applications thérapeutiques chez l'homme et le bétail
Alstonia scholaris, une source d'this compound, est largement reconnue pour ses propriétés thérapeutiques dans le traitement de maladies chez l'homme et le bétail . La composition et la production d'alcaloïdes comme l'this compound varient en raison du métabolisme spécifique aux tissus et des variations saisonnières .
Profil métabolique
L'this compound est utilisée dans les études de profil métabolique d'Alstonia scholaris . Ces études aident à comprendre l'effet de l'organisation des tissus végétaux sur la production d'alcaloïdes .
Médecine traditionnelle
Alstonia scholaris, qui contient de l'this compound, a été utilisée comme médicament traditionnel pour le traitement de diverses maladies humaines et animales . Plusieurs composés biologiquement actifs ont été isolés de cette plante .
Orientations Futures
Over the years, Rhazin has been powercrept and is nowhere near as impactful as he once was. The biggest challenge is that for Clan Boss unkillable teams are easily favored now, and he is certainly not an Arena Meta champion. Despite this, Rhazin is still a fun and versatile champion, but some players feel like he needs a buff to regain his relevance .
Mécanisme D'action
Akuammidine, also known as Rhazin, is an indole alkaloid found in the seeds of the tree Picralima nitida, commonly known as akuamma . This compound has been traditionally used for its medicinal properties, and recent research has shed light on its mechanism of action.
Target of Action
The primary targets of this compound are the opioid receptors . These receptors are a group of G protein-coupled receptors with opioids as ligands. They are distributed widely in the brain and are found in the spinal cord and digestive tract.
Mode of Action
This compound acts as a weak agonist at the mu-opioid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the mu-opioid receptor, triggering a response.
Biochemical Pathways
This is likely due to the inhibition of neurotransmitter release by reducing the amount of intracellular cAMP through the inhibition of adenylyl cyclase .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the mu-opioid receptor by this compound can lead to analgesic effects, making it potentially useful for pain management . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound . Factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of this compound.
Propriétés
IUPAC Name |
methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFXZXHYFOPIE-GJZACXSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318274 | |
| Record name | Akuammidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
639-36-1 | |
| Record name | Akuammidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Akuammidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AKUAMMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Akuammidine?
A1: this compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly utilize various spectroscopic methods for this compound structural elucidation, including:
- NMR (Nuclear Magnetic Resonance): Both 1D (1H, 13C, DEPT 135°) and 2D (COSY, HMQC, HMBC) NMR techniques provide detailed information about the compound's structure and stereochemistry. [, , , , , , ]
- MS (Mass Spectrometry): MS analysis helps determine the molecular weight and fragmentation pattern of this compound, aiding in structure confirmation. [, , , , , , , ]
- UV (Ultraviolet) and IR (Infrared) Spectroscopy: These techniques provide information about the functional groups present in the molecule. [, , ]
Q3: What is the absolute configuration of this compound?
A3: The absolute configuration of this compound, as determined by single-crystal X-ray diffraction, is (3S,5S,15R,16R). []
Q4: From which plant species has this compound been isolated?
A4: this compound has been isolated from various plant species, including:
- Kopsia singapurensis [, ]
- Alstonia scholaris [, , , , ]
- Aspidosperma quebracho-blanco [, , ]
- Ochrosia borbonica []
- Gelsemium elegans [, , ]
- Tabernaemontana olivacea []
- Vinca erecta []
- Picralima nitida [, ]
- Mitragyna speciosa []
- Voacanga chalotiana []
- Voacanga africana []
- Rhazya stricta []
- Strychnos angolensis []
- Leuconotis eugenifolius []
Q5: What methods are used to isolate this compound from plant material?
A5: Isolation of this compound typically involves a combination of extraction and chromatographic techniques.
- Extraction: Researchers often use solvents like methanol, dichloromethane, or hexane to extract alkaloids from plant material. [, , , ]
- Chromatography: Various chromatographic methods like column chromatography (CC), thin layer chromatography (TLC), and preparative thin layer chromatography (PTLC) are employed to separate and purify this compound. [, , ]
Q6: What biological activities have been reported for this compound?
A6: this compound has demonstrated various biological activities in preclinical studies, including:
- Cytotoxic activity: this compound shows significant cytotoxic effects against human cervical cancer (HeLa) cells. []
- Antiplasmodial activity: It exhibits moderate antiplasmodial activity, suggesting potential antimalarial properties. [, ]
- Local anesthetic activity: Early studies suggest that this compound possesses local anesthetic properties comparable to cocaine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



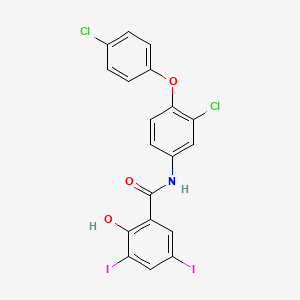

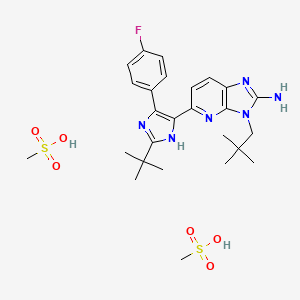
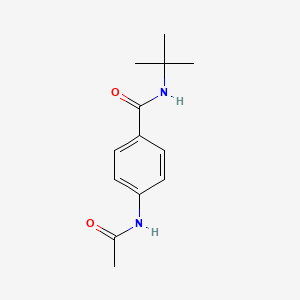
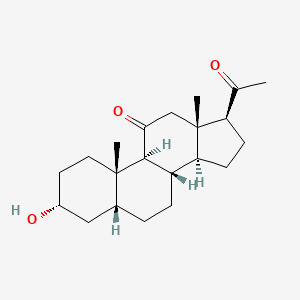

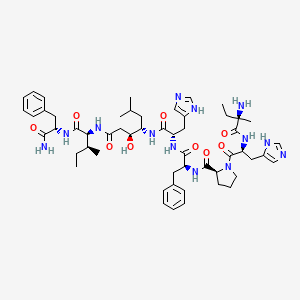
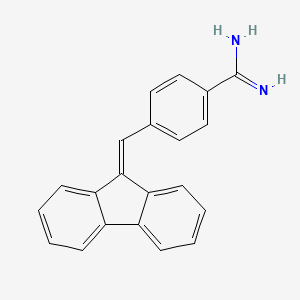
![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)
